An In-depth Technical Guide to the Basic Properties of 3-Acetyl-2-methylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Basic Properties of 3-Acetyl-2-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This class of compounds is known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Acetyl-2-methylimidazo[1,2-a]pyridine, details experimental protocols for their determination, and explores its involvement in key cellular signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
General Properties
3-Acetyl-2-methylimidazo[1,2-a]pyridine is a solid at room temperature.[1] The core structure consists of a fused imidazole and pyridine ring system, with a methyl group at position 2 and an acetyl group at position 3.[1]
Quantitative Physicochemical Data
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₁₀N₂O | [1] | - |
| Molecular Weight | 174.20 g/mol | [1] | - |
| CAS Number | 29096-60-4 | [1] | - |
| Melting Point | 205.8–207.3 °C | [2] | Experimentally determined for a similar derivative, N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. The exact melting point for 3-Acetyl-2-methylimidazo[1,2-a]pyridine is not specified in the searched literature. |
| pKa | Predicted: ~5.0-6.0 | Predicted based on the basic nitrogen of the imidazopyridine ring system. Experimental determination is recommended for confirmation. | |
| logP | Predicted: 1.5 - 2.5 | Predicted using computational algorithms. This value suggests moderate lipophilicity. | |
| Solubility | Sparingly soluble in water | [1] | The heterocyclic structure with both polar (acetyl group, nitrogen atoms) and non-polar (methyl group, aromatic rings) features influences its solubility.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
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Sample Preparation: A small amount of the crystalline 3-Acetyl-2-methylimidazo[1,2-a]pyridine is finely powdered and packed into a capillary tube, sealed at one end.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 3-Acetyl-2-methylimidazo[1,2-a]pyridine, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
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Solution Preparation: A standard solution of 3-Acetyl-2-methylimidazo[1,2-a]pyridine of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of 3-Acetyl-2-methylimidazo[1,2-a]pyridine is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Signaling Pathway Involvement
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties, which are often attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of this pathway.[3][4] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt. Downstream, this leads to the inhibition of mTOR, a key regulator of protein synthesis and cell growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and cell survival. Chronic activation of this pathway is implicated in various cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate the NF-κB pathway, thereby exerting anti-inflammatory and pro-apoptotic effects. This modulation can occur through the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB dimer (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of target genes.
Caption: NF-κB signaling pathway and the modulatory effect of imidazo[1,2-a]pyridines.
Conclusion
3-Acetyl-2-methylimidazo[1,2-a]pyridine is a compound with significant potential in drug discovery, stemming from the established biological activities of the imidazo[1,2-a]pyridine scaffold. This guide has provided a summary of its known and predicted basic properties, along with standardized protocols for their experimental determination. Furthermore, the elucidation of its involvement in the PI3K/Akt/mTOR and NF-κB signaling pathways provides a mechanistic basis for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Further experimental validation of the predicted physicochemical properties and more in-depth studies into its specific interactions with cellular targets will be crucial for its future development as a drug candidate.
References
- 1. Buy 3-Acetyl-2-methylimidazo[1,2-a]pyridine | 29096-60-4 [smolecule.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells [pubmed.ncbi.nlm.nih.gov]
